molecular formula C7H4BrN3O2 B1445932 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid CAS No. 1354777-44-8

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Cat. No. B1445932
M. Wt: 242.03 g/mol
InChI Key: SRLIKUKKKGJCOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid” is represented by the InChI code 1S/C7H4BrN3O2/c8-4-1-3 (7 (12)13)2-5-6 (4)10-11-9-5/h1-2H, (H,12,13) (H,9,10,11) . This indicates that the compound has a benzotriazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 7-position.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid” include a molecular weight of 242.03 , and it is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

A significant application of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid derivatives, particularly 1,2,3-benzotriazole (BTA) and its derivatives, is in the field of corrosion inhibition. These compounds have shown efficacy in adsorbing on iron and various steels from aqueous solutions, thereby inhibiting corrosion across a wide pH range. The protective action of these organic corrosion inhibitors has been thoroughly investigated through corrosion, electrochemical, and other physicochemical methods. BTA, in particular, has been recognized for its successful application in anticorrosion protection of various steels. The advantages of BTA and its derivatives, especially when combined with other organic corrosion inhibitors, have been analyzed, highlighting their significant role in enhancing the efficiency of anticorrosion protection. Furthermore, research into nanocontainers with BTA indicates potential for increasing the protective properties and environmental safety of coatings on steels, underscoring the importance of ongoing research in this area (Kuznetsov, 2020).

Synthesis of Light-Sensitive Materials

Another application involves the synthesis of light-sensitive materials. The compound 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, demonstrates the utility of benzotriazole derivatives in this domain. Despite its usefulness, the literature had previously indicated a lack of an easily performed synthesis method. However, advancements in green chemistry have led to the development of a practical pilot-scale method for its preparation, showcasing the compound's importance in the synthesis of light-sensitive materials (Gu et al., 2009).

Biologically Active Compounds

Additionally, benzotriazole derivatives have been studied for their role as biologically active compounds. Carboxylic acids, including those derived from benzotriazole, are known for their biological activity. The structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids highlight the potential of these compounds in biologically active applications. Studies have shown a range of activities from antioxidant to antimicrobial and anti-cancer properties, depending on the structure of the carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant and Anti-inflammatory Agents

Research into the synthesis and evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents further underscores the therapeutic potential of benzotriazole derivatives. These studies have shown that certain benzofused thiazole analogues exhibit in vitro antioxidant and anti-inflammatory activities, providing a foundation for the development of therapeutic agents in these areas (Raut et al., 2020).

Safety And Hazards

The safety information for “5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not specified .

properties

IUPAC Name

6-bromo-2H-benzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLIKUKKKGJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

CAS RN

1354777-44-8
Record name 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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